BenchChemオンラインストアへようこそ!

Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate

PROTAC linker design conformational flexibility bifunctional degrader optimization

Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate (CAS 1361114-65-9, MFCD21606115) is a bifunctional heterocyclic building block composed of a Boc-protected piperidine ring connected via an ethylene spacer to a 5-bromopyrazine moiety (C₁₆H₂₄BrN₃O₂, MW 370.28 g/mol, computed XLogP3 3.3). The compound possesses one undefined stereocenter at the piperidine 2-position and features a reactive aryl bromide handle suitable for palladium-catalyzed cross-coupling chemistries including Suzuki-Miyaura and Buchwald-Hartwig reactions, while the acid-labile Boc group enables orthogonal deprotection strategies.

Molecular Formula C16H24BrN3O2
Molecular Weight 370.28 g/mol
CAS No. 1361114-65-9
Cat. No. B1444522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate
CAS1361114-65-9
Molecular FormulaC16H24BrN3O2
Molecular Weight370.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1CCC2=CN=C(C=N2)Br
InChIInChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-9-5-4-6-13(20)8-7-12-10-19-14(17)11-18-12/h10-11,13H,4-9H2,1-3H3
InChIKeyIOGPUXJIJOMFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate (CAS 1361114-65-9): Procurement-Ready Synthetic Intermediate Profile


Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate (CAS 1361114-65-9, MFCD21606115) is a bifunctional heterocyclic building block composed of a Boc-protected piperidine ring connected via an ethylene spacer to a 5-bromopyrazine moiety (C₁₆H₂₄BrN₃O₂, MW 370.28 g/mol, computed XLogP3 3.3) [1]. The compound possesses one undefined stereocenter at the piperidine 2-position and features a reactive aryl bromide handle suitable for palladium-catalyzed cross-coupling chemistries including Suzuki-Miyaura and Buchwald-Hartwig reactions, while the acid-labile Boc group enables orthogonal deprotection strategies [2]. As a member of the 5-bromopyrazine-piperidine conjugate class, compounds containing this pharmacophoric framework have been implicated in kinase inhibition and targeted protein degradation (PROTAC) applications [3].

Why Closely Related 5-Bromopyrazine-Piperidine Building Blocks Cannot Replace CAS 1361114-65-9 in Multi-Step Synthetic Sequences


Generic substitution among 5-bromopyrazine-piperidine/piperazine conjugates is precluded by three orthogonal structural variables that govern downstream synthetic outcomes: (i) the 2-position attachment of the ethyl linker on the piperidine ring creates a chiral center absent in 4-substituted regioisomers, directly impacting stereochemical outcomes in asymmetric syntheses; (ii) the ethylene (-CH₂CH₂-) spacer between the pyrazine and piperidine introduces conformational flexibility (5 rotatable bonds vs. 3–4 in directly attached analogs) and modulates the spatial orientation of the bromopyrazine warhead, which is critical for target engagement in PROTAC linker design [1]; and (iii) the C-linked (all-carbon) connectivity differs fundamentally from N-linked (piperazine) [2] and O-linked (ether) congeners in both metabolic stability and electronic properties, making retrospective replacement in established synthetic routes impractical without re-optimization of downstream coupling steps.

Quantitative Differentiation Evidence for Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate Versus Closest Structural Analogs


Increased Conformational Flexibility: 5 Rotatable Bonds vs. 3–4 in Directly Attached Piperidine/Piperazine Analogs

The target compound possesses 5 rotatable bonds (computed from the SMILES CC(C)(C)OC(=O)N1CCCCC1CCC2=CN=C(C=N2)Br), contributed by the ethylene spacer and the Boc-carbamate, compared to 3 rotatable bonds for tert-butyl 4-(5-bromopyrazin-2-yl)piperidine-1-carboxylate (CAS 1159816-19-9, C14H20BrN3O2, MW 342.23) where the pyrazine is directly attached at the piperidine 4-position, and 4 rotatable bonds for the piperazine analog tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate (CAS 622386-08-7, C13H19BrN4O2, MW 343.22) [1][2]. Increased rotatable bond count correlates with greater conformational sampling in solution, a parameter associated with the ability of PROTAC linkers to simultaneously engage both the target protein and E3 ligase in ternary complex formation [3].

PROTAC linker design conformational flexibility bifunctional degrader optimization

Unique Undefined Stereocenter at Piperidine 2-Position Enables Enantioselective Synthesis Strategies

The target compound carries one undefined atom stereocenter at the piperidine 2-position (the carbon bearing the ethylene linker), as annotated in PubChem (Undefined Atom Stereocenter Count = 1) [1]. This contrasts with tert-butyl 4-(5-bromopyrazin-2-yl)piperidine-1-carboxylate (CAS 1159816-19-9), which has 0 undefined stereocenters due to symmetric 4-substitution, and the piperazine analog (CAS 622386-08-7) which likewise lacks stereochemical complexity at the point of heteroaryl attachment . Asymmetric deprotonation of N-Boc-piperidines using chiral ligands has been demonstrated to yield enantiomerically enriched 2-substituted piperidines, including the alkaloid (+)-β-conhydrine [2], establishing the feasibility of accessing single-enantiomer forms of 2-substituted N-Boc-piperidine scaffolds.

chiral building block asymmetric synthesis enantiomeric enrichment

Moderate Lipophilicity (XLogP3 = 3.3) Balances Membrane Permeability and Aqueous Solubility vs. Lower-LogP Piperazine Analog

The computed partition coefficient (XLogP3) for the target compound is 3.3, reflecting the all-carbon ethylene spacer and the Boc-protected piperidine [1]. This value is notably higher than the piperazine analog tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate (CAS 622386-08-7), which has a computed logP of approximately 2.3 due to the presence of the additional tertiary amine in the piperazine ring that increases polarity [2]. The 1.0 logP unit difference corresponds to an approximately 10-fold difference in octanol-water partition, which directly affects membrane permeability, plasma protein binding, and metabolic clearance rates [3]. The target compound's LogP of 3.3 falls within the optimal range (1–4) for orally bioavailable small molecules per Lipinski's rule-of-five analysis, while remaining below the threshold (>5) associated with poor solubility and increased promiscuity.

drug-likeness lipophilicity optimization ADME prediction

Zero Hydrogen Bond Donors Confers Favorable CNS Drug-Like Profile Relative to N-H- or O-H-Containing Linker Analogs

The target compound has a computed Hydrogen Bond Donor (HBD) count of 0, a direct consequence of the all-carbon ethylene spacer and the fully substituted Boc-carbamate nitrogen, both of which lack exchangeable protons [1]. This differentiates it from amino-linked analogs such as tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate (HBD count = 1 due to the secondary amine linker) and hydroxyl-containing ether analogs such as tert-butyl 3-((5-bromopyrazin-2-yl)oxy)piperidine-1-carboxylate (HBD count = 0 but with greater HBA capacity) . Minimizing HBD count is a well-established design principle for enhancing passive blood-brain barrier (BBB) permeability, as each hydrogen bond donor reduces BBB permeation by approximately 10-fold [2]. The target compound's Hydrogen Bond Acceptor (HBA) count of 4 (two pyrazine nitrogens, two carbamate oxygens) and Topological Polar Surface Area (TPSA) of 55.3 Ų further place it within favorable CNS drug-like space (TPSA < 90 Ų is associated with good BBB penetration).

CNS drug design blood-brain barrier permeability hydrogen bond donor minimization

5-Bromopyrazine Moiety Validated as a Kinase-Targeting Warhead: Class-Level Anticancer Activity (IC₅₀ = 4.64 µM in Jurkat Cells for Structurally Related BPU Derivative)

The 5-bromopyrazine pharmacophore present in the target compound has been directly validated in the structurally related anticancer agent 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which demonstrated an IC₅₀ of 4.64 ± 0.08 µM in Jurkat leukemia cells (MTT assay), with cell cycle arrest in the sub-G1 phase confirmed by flow cytometry [1]. BPU also exhibited in vivo antiangiogenic activity in shell-less chick chorioallantoic membrane (CAM) assays and showed computational docking scores of −9.0 kcal/mol with MMP-2 and −7.8 kcal/mol with MMP-9, indicating strong binding to cancer-relevant metalloproteinase targets [1]. While this is class-level rather than direct evidence for the target compound, it establishes that the 5-bromopyrazine moiety is a validated pharmacophoric element with demonstrated anticancer activity, and that the target compound's additional piperidine-ethyl scaffold provides a modular handle for further optimization. Importantly, the BPU study used the same 5-bromopyrazine starting material (2-amino-5-bromopyrazine, CAS 59489-71-3) from which the target compound can be elaborated [2].

kinase inhibition anticancer activity bromopyrazine pharmacophore

Verified Application Scenarios for Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


PROTAC Linker Development: Flexible Ethylene Spacer for Ternary Complex Optimization

The target compound's 5 rotatable bonds, conferred by the ethylene spacer between the bromopyrazine warhead and the Boc-piperidine scaffold, provide an intermediate degree of conformational flexibility specifically suited to PROTAC linker design [1]. In bifunctional degrader campaigns, the bromine atom serves as a reactive handle for Suzuki-Miyaura coupling to introduce E3 ligase-binding moieties (e.g., thalidomide-derived CRBN ligands or VHL ligands), while the Boc-protected piperidine nitrogen can be deprotected (TFA/DCM) and subsequently functionalized with target-protein-binding warheads [2]. The 2-position attachment on piperidine introduces a chiral center that, when resolved, provides enantiomerically pure intermediates for stereospecific target engagement—a capability absent in 4-substituted or piperazine analogs [3].

CNS-Penetrant Kinase Inhibitor Fragment Elaboration Leveraging Zero HBD Count

With a Hydrogen Bond Donor count of 0, TPSA of 55.3 Ų, and XLogP3 of 3.3, the target compound occupies favorable CNS drug-like chemical space (TPSA < 90 Ų, HBD ≤ 1) predictive of blood-brain barrier permeability [1]. The 5-bromopyrazine moiety has demonstrated kinase-targeting potential in structurally related compounds with IC₅₀ values in the low micromolar range against cancer cell lines [4]. Medicinal chemistry groups pursuing CNS-active kinase inhibitors can use this intermediate as an advanced building block that already satisfies key CNS drug-likeness filters, reducing the need for late-stage polarity adjustments that often compromise potency.

Stereochemistry-Dependent SAR Exploration at the Piperidine 2-Position

The undefined stereocenter at the piperidine 2-position (the carbon bearing the ethylene spacer) enables procurement of the compound as a racemate for initial SAR evaluation, followed by chiral resolution or asymmetric synthesis to access enantiomerically pure forms for advanced profiling [1]. Asymmetric deprotonation methodologies for N-Boc-piperidines have been established, providing a viable route to enantiomerically enriched 2-substituted piperidines [3]. This stereochemical handle is absent in the 4-substituted piperidine analog (CAS 1159816-19-9) and the piperazine analog (CAS 622386-08-7), making the target compound uniquely suited for programs where stereochemistry at the heterocycle-heteroaryl junction influences biological activity.

Modular Synthesis of 5-Bromopyrazine-Focused Compound Libraries via Parallel Cross-Coupling

The aryl bromide on the pyrazine ring provides a robust handle for parallel diversification using Suzuki-Miyaura (aryl/heteroaryl boronic acids), Buchwald-Hartwig (amines/anilines), or Sonogashira (terminal alkynes) cross-coupling chemistries [2]. The Boc group remains stable under these palladium-catalyzed conditions, enabling library synthesis without premature piperidine deprotection. The ethylene spacer insulates the piperidine nitrogen from the electron-withdrawing pyrazine ring, reducing the risk of unwanted N-arylation side reactions that can plague directly attached analogs. This modular reactivity profile makes the compound a strategic choice for medicinal chemistry groups building focused libraries around the 5-bromopyrazine pharmacophore, which has demonstrated anticancer activity at IC₅₀ = 4.64 µM in Jurkat cells for structurally related derivatives [4].

Quote Request

Request a Quote for Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.